

Edralbrutinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: *Edralbrutinib*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Edralbrutinib, also known as TG-1701, is a potent and selective, orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies.[1]

Edralbrutinib covalently binds to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols for the characterization of **Edralbrutinib**.

Chemical Structure and Properties

Edralbrutinib is a complex heterocyclic molecule with the systematic IUPAC name 4-amino-1-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for Edralbrutinib

Identifier	Value
IUPAC Name	4-amino-1-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one[1]
Synonyms	TG-1701, TG 1701, TG1701[1]
CAS Number	1858206-58-2[1]
Chemical Formula	C ₂₆ H ₂₁ F ₂ N ₅ O ₃ [1]
InChI Key	DNPOFZXZJJDQLB-MRXNPFEDSA-N[1]
SMILES	<chem>C#CC(=O)N1CC--INVALID-LINK--N1C=C(C2=C1N=NC(=O)C2N)C1=CC=C(OC2=C(F)C=CC=C2F)C=C1</chem>

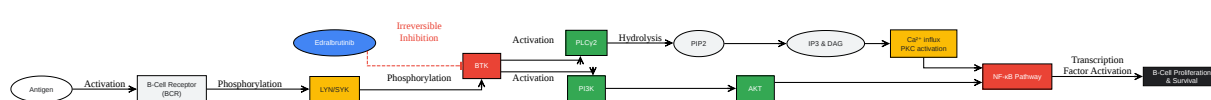
Table 2: Physicochemical Properties of Edralbrutinib

Property	Value
Molecular Weight	489.48 g/mol [1]
Exact Mass	489.1612 g/mol [1]
Solubility	DMSO: 98 mg/mL (200.21 mM)[2]
Appearance	Solid powder
Storage	Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term[1]

Mechanism of Action and Signaling Pathway

Edralbrutinib is an irreversible inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling. Upon activation of the B-cell receptor (BCR), BTK is phosphorylated and in turn activates downstream signaling pathways, including the PLCγ2, PI3K/AKT, and NF-κB pathways. These pathways are crucial for B-cell proliferation and survival.

Edralbrutinib's mechanism of action involves the formation of a covalent bond with the cysteine 481 (Cys-481) residue within the ATP-binding domain of BTK. This irreversible binding blocks the kinase activity of BTK, thereby inhibiting the downstream signaling cascade and leading to decreased proliferation and survival of malignant B-cells.[1]



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Diagram 1: Edralbrutinib's inhibition of the BTK signaling pathway.

Pharmacological Properties

Edralbrutinib has demonstrated high potency and selectivity for BTK. In a binding assay against a panel of 441 human kinases, **Edralbrutinib** was found to be more selective than the first-generation BTK inhibitor, ibrutinib.[1]

Table 3: In Vitro Pharmacological Data for Edralbrutinib

Parameter	Value	Comparison (Ibrutinib)
BTK Binding Affinity (Kd)	3 nmol/L[1][2]	1.5 nmol/L[1]
BTK Kinase Activity (EC ₅₀)	6.70 nmol/L[1]	1.65 nmol/L (IC ₅₀)[1]
EGFR Binding Affinity (Kd)	>10,000 nmol/L	74 nmol/L
ITK Binding Affinity (Kd)	>10,000 nmol/L	210 nmol/L
TXK Binding Affinity (Kd)	>10,000 nmol/L	147 nmol/L
JAK3 Binding Affinity (Kd)	>10,000 nmol/L	106 nmol/L

Table 4: In Vivo Pharmacological Data for Edralbrutinib (MINO Xenograft Model)

Dose	Tumor Growth Inhibition (TGI)	Comparison (Ibrutinib)
25 mg/kg	56% [1]	-
50 mg/kg	72% [1]	-
100 mg/kg	78% [1]	70% (at 100 mg/kg) [1]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of **Edralbrutinib** are provided below.

Kinase Binding Assay

- Objective: To determine the selectivity of **Edralbrutinib** against a broad panel of human kinases.
- Methodology:
 - The binding of **Edralbrutinib** (at a concentration of 1 $\mu\text{mol/L}$) was assessed against a panel of 441 human kinases using the DiscoverX KINOMEScan™ technology.[\[1\]](#)
 - This competitive binding assay measures the ability of the test compound to displace a proprietary ligand from the kinase active site.
 - The amount of kinase-ligand interaction is quantified by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
 - Results are reported as the percentage of the kinase that remains bound to the ligand in the presence of the test compound, from which the dissociation constant (K_d) can be calculated.[\[1\]](#)

BTK Kinase Activity Assay

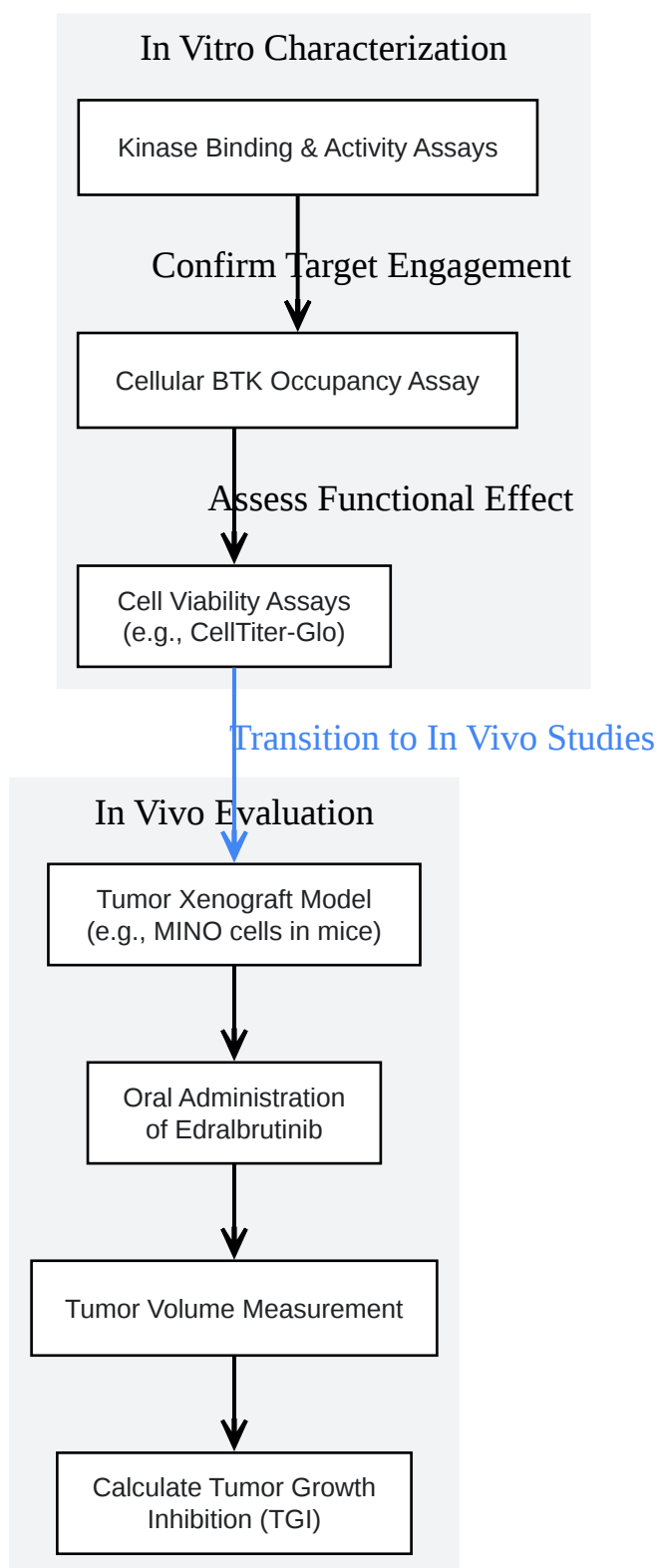
- Objective: To determine the half-maximal effective concentration (EC₅₀) of **Edralbrutinib** for inhibiting BTK kinase activity.
- Methodology:
 - A radioactive ³³P-ATP filtration assay was utilized to measure the kinase activity of wild-type BTK.[\[1\]](#)[\[3\]](#)
 - The assay was performed in the presence of increasing concentrations of **Edralbrutinib**.
 - The reaction mixture contained the BTK enzyme, a suitable substrate (e.g., a peptide substrate), and ³³P-labeled ATP.
 - The reaction was allowed to proceed for a defined period, after which the reaction products were captured on a filter membrane.
 - The amount of incorporated ³³P was quantified using a scintillation counter.
 - The EC₅₀ value was determined by plotting the percentage of kinase inhibition against the logarithm of the **Edralbrutinib** concentration.[\[1\]](#)

In Vitro BTK Occupancy Assay

- Objective: To measure the engagement of **Edralbrutinib** with its target, BTK, within a cellular context.
- Methodology:
 - The BTK-expressing follicular lymphoma cell line DoHH-2 was used.[\[1\]](#)
 - Cells were incubated with varying concentrations of **Edralbrutinib**.
 - Following incubation, the cells were lysed.
 - The cell lysates were then incubated with a fluorescently labeled BTK-specific probe that competes for binding to the BTK active site.

- The amount of fluorescent probe bound to BTK was measured, which is inversely proportional to the occupancy of BTK by **Edralbrutinib**.
- Complete BTK occupancy is achieved when the fluorescent signal is maximally reduced.

[1]



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Diagram 2: General experimental workflow for **Edralbrutinib** characterization.

Cell Viability Assay

- Objective: To assess the effect of **Edralbrutinib** on the proliferation and viability of B-cell non-Hodgkin lymphoma (B-NHL) cell lines.
- Methodology:
 - A panel of B-NHL cell lines, including those with wild-type BTK and the C481S resistance mutation, were used.[\[1\]](#)
 - Cells were seeded in multi-well plates and treated with increasing concentrations of **Edralbrutinib** for a specified duration (e.g., 72 hours).[\[3\]](#)
 - Cell viability was measured using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[\[3\]](#)
 - This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
 - The luminescent signal was read using a plate reader, and the IC₅₀ values were calculated.

In Vivo Xenograft Study

- Objective: To evaluate the antitumor efficacy of **Edralbrutinib** in a mouse model of B-NHL.
- Methodology:
 - Female immunodeficient mice (e.g., nude mice) were subcutaneously inoculated with a B-NHL cell line (e.g., MINO).[\[1\]](#)[\[3\]](#)
 - Once tumors reached a palpable size, the mice were randomized into treatment and control groups.
 - **Edralbrutinib** was administered orally at various doses (e.g., 25, 50, and 100 mg/kg) for a defined treatment period (e.g., 16 days).[\[1\]](#)
 - Tumor volumes were measured regularly using calipers.

- At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control group.[1]

Conclusion

Edralbrutinib is a next-generation irreversible BTK inhibitor with a distinct selectivity profile compared to first-in-class agents. Its potent and selective inhibition of BTK translates to significant antitumor activity in preclinical models of B-cell malignancies. The data summarized in this technical guide provide a comprehensive overview of its chemical, physicochemical, and pharmacological properties, supporting its ongoing clinical development. The detailed experimental protocols offer a framework for researchers and scientists to further investigate the properties and potential applications of **Edralbrutinib** and similar targeted therapies.

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